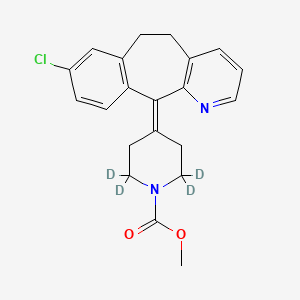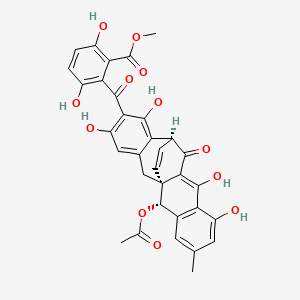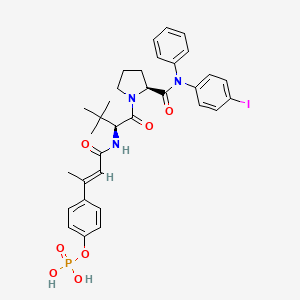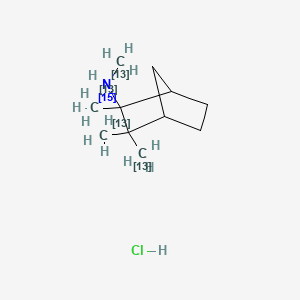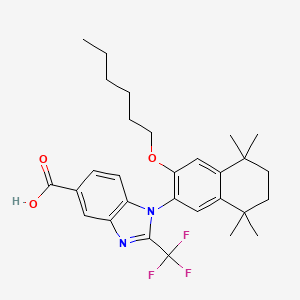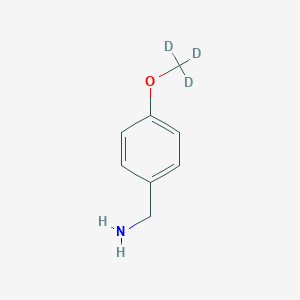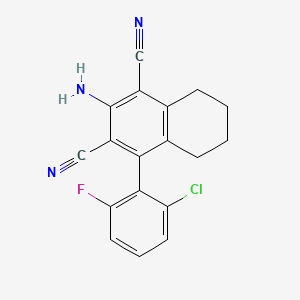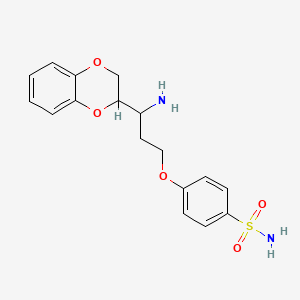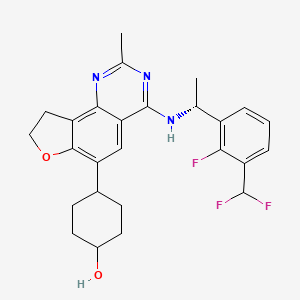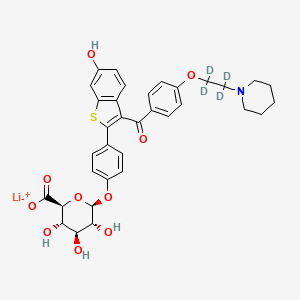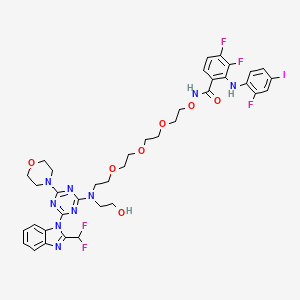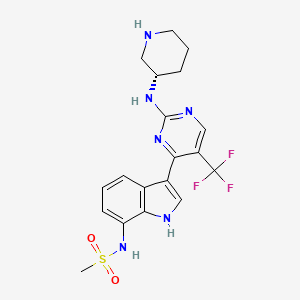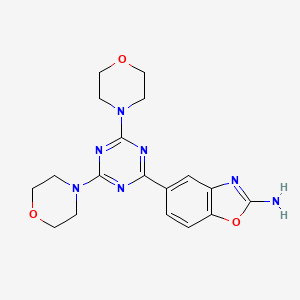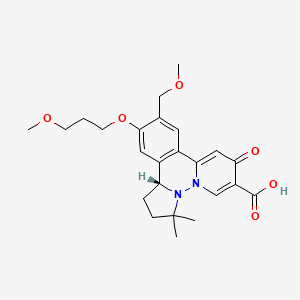
Hbv-IN-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-19 is a compound that has garnered significant attention in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. Hepatitis B is a serious liver infection caused by the hepatitis B virus, which can lead to chronic liver disease, cirrhosis, and liver cancer. The development of effective antiviral agents like this compound is crucial in the fight against this global health issue.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-19 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a multi-step process that involves the formation of key intermediates. These intermediates are then subjected to various chemical reactions, such as cyclization and functional group modifications, to build the core structure.
Functional Group Modifications: Once the core structure is established, specific functional groups are introduced to enhance the compound’s antiviral activity. This may involve reactions such as alkylation, acylation, or sulfonation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities and ensure the compound’s high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large-scale reactors and automated processes. The reaction conditions are optimized to maximize yield and minimize production costs. Quality control measures are implemented at various stages of the production process to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Hbv-IN-19 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs of this compound.
Aplicaciones Científicas De Investigación
Hbv-IN-19 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the molecular mechanisms of HBV infection and to identify potential targets for antiviral therapy.
Medicine: In the medical field, this compound is being explored as a potential therapeutic agent for the treatment of chronic hepatitis B. Clinical trials are underway to evaluate its safety and efficacy in patients.
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs and formulations.
Mecanismo De Acción
The mechanism of action of Hbv-IN-19 involves its interaction with specific molecular targets within the hepatitis B virus. This compound inhibits the replication of the virus by interfering with the viral polymerase enzyme, which is essential for the synthesis of viral DNA. By blocking this enzyme, this compound prevents the virus from replicating and spreading within the host cells. Additionally, this compound may also modulate the host immune response to enhance the clearance of the virus.
Comparación Con Compuestos Similares
Hbv-IN-19 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include:
Tenofovir: Another nucleoside analog that targets the HBV polymerase and prevents viral replication.
Lamivudine: A reverse transcriptase inhibitor that is used to treat HBV and HIV infections.
This compound stands out due to its specific targeting of the viral polymerase enzyme and its potential to modulate the host immune response, making it a promising candidate for the treatment of chronic hepatitis B.
Propiedades
Fórmula molecular |
C24H30N2O6 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(6R)-10-(methoxymethyl)-9-(3-methoxypropoxy)-3,3-dimethyl-15-oxo-1,2-diazatetracyclo[11.4.0.02,6.07,12]heptadeca-7(12),8,10,13,16-pentaene-16-carboxylic acid |
InChI |
InChI=1S/C24H30N2O6/c1-24(2)7-6-19-17-11-22(32-9-5-8-30-3)15(14-31-4)10-16(17)20-12-21(27)18(23(28)29)13-25(20)26(19)24/h10-13,19H,5-9,14H2,1-4H3,(H,28,29)/t19-/m1/s1 |
Clave InChI |
DJTSTEHRSYEORJ-LJQANCHMSA-N |
SMILES isomérico |
CC1(CC[C@H]2N1N3C=C(C(=O)C=C3C4=C2C=C(C(=C4)COC)OCCCOC)C(=O)O)C |
SMILES canónico |
CC1(CCC2N1N3C=C(C(=O)C=C3C4=C2C=C(C(=C4)COC)OCCCOC)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


